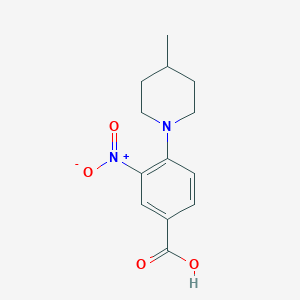

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Beschreibung

BenchChem offers high-quality 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)11-3-2-10(13(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFDTTHDTBZAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10387834 | |

| Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312921-75-8 | |

| Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10387834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid?

An In-depth Technical Guide to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Abstract

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a chemical compound with the molecular formula C13H16N2O4. As a derivative of 3-nitrobenzoic acid and 4-methylpiperidine, it belongs to a class of compounds that are of interest in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a hypothetical exploration of its potential biological significance based on the activities of structurally related molecules.

Chemical and Physical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be predicted based on its structure. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source/Method |

| Molecular Formula | C13H16N2O4 | |

| Molecular Weight | 280.28 g/mol | |

| IUPAC Name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |

| CAS Number | 1173934-97-0 | |

| Canonical SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)--INVALID-LINK--[O-] | |

| Predicted logP | 2.5 to 3.5 | Computational Prediction |

| Predicted pKa | 3.5 to 4.5 (Carboxylic Acid) | Computational Prediction |

| Appearance | Likely a yellow to orange crystalline solid | Inference from similar nitroaromatic compounds |

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halo-nitrobenzoic acid with 4-methylpiperidine.

Proposed Synthetic Pathway

The reaction involves the displacement of a halide (commonly fluorine or chlorine for higher reactivity) from the 4-position of a 3-nitrobenzoic acid derivative by the secondary amine of 4-methylpiperidine.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-3-nitrobenzoic acid and 2.5 equivalents of potassium carbonate in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Amine: To the stirred solution, add 1.2 equivalents of 4-methylpiperidine dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water.

-

Acidification: Acidify the aqueous solution with 1M hydrochloric acid (HCl) to a pH of approximately 3-4, which will precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with water and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.

Potential Biological Activity and Signaling Pathways

While this specific molecule has not been extensively studied for its biological activity, its structural motifs—a nitroaromatic ring and a piperidine moiety—are present in many pharmacologically active compounds. Similar structures have been investigated for their roles as inhibitors of various enzymes or as modulators of signaling pathways.

Hypothetical Target: Kinase Inhibition

Many kinase inhibitors feature a heterocyclic ring system that can interact with the ATP-binding pocket of protein kinases. The piperidine group could potentially orient the molecule within such a pocket, while the nitrobenzoic acid portion could form hydrogen bonds or other interactions. A hypothetical mechanism could involve the inhibition of a pro-inflammatory signaling pathway, such as one mediated by Mitogen-Activated Protein Kinases (MAPKs).

Caption: Hypothetical inhibition of a MAPK signaling pathway.

Summary and Future Directions

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a readily synthesizable compound with potential for further investigation. The provided synthetic protocol offers a clear path to obtaining this molecule for research purposes. Future studies should focus on confirming its physicochemical properties through experimental analysis and screening it against various biological targets, such as protein kinases, to validate the hypothesized activities. Its structural similarity to known bioactive molecules makes it an interesting candidate for drug discovery and development programs.

An In-depth Technical Guide to 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Identifiers

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a substituted nitrobenzoic acid derivative. Its core structure consists of a benzoic acid scaffold with a nitro group and a 4-methylpiperidine moiety attached to the aromatic ring. This compound is of interest as a potential building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | PubChem |

| Molecular Formula | C13H16N2O4 | PubChem |

| Molecular Weight | 264.28 g/mol | PubChem |

| Canonical SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)--INVALID-LINK--[O-] | PubChem |

| InChI Key | WQYPRGDDLSPJTM-UHFFFAOYSA-N | PubChem |

| CAS Number | 85932-35-0 | Chemspace |

| Appearance | Solid | Chemspace |

| Purity | ≥95% (typical for commercial sources) | Chemspace |

| logP (Predicted) | 2.5 | PubChem |

| pKa (Predicted) | 3.65 (acidic), 3.99 (basic) | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis and Experimental Protocols

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid typically involves a nucleophilic aromatic substitution reaction. A common synthetic route starts from 4-fluoro-3-nitrobenzoic acid and 4-methylpiperidine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of the title compound.

-

Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add 4-methylpiperidine (1.1 to 1.5 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0 to 3.0 equivalents), to the reaction mixture to act as a proton scavenger.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 to 12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with water, and then dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel.

Below is a visual representation of the general synthetic workflow.

Caption: General workflow for the synthesis and purification of the target compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing specific biological activities or the involvement of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid in defined signaling pathways. However, its structural motifs suggest potential areas of investigation. Substituted nitrobenzoic acids are known to be intermediates in the synthesis of various biologically active molecules. The piperidine moiety is a common feature in many pharmaceuticals, often contributing to improved pharmacokinetic properties.

Further research would be required to elucidate its specific biological targets and mechanisms of action. A hypothetical workflow for screening its biological activity is presented below.

Caption: Hypothetical workflow for biological activity screening of the compound.

Applications in Drug Development and Research

As a chemical intermediate, 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid serves as a valuable building block for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. This makes it a versatile precursor for creating libraries of compounds for high-throughput screening in drug discovery programs. Potential therapeutic areas where derivatives of this compound might be explored include oncology, inflammation, and central nervous system disorders, given the prevalence of the piperidine and benzoic acid scaffolds in these fields.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Technical Guide: Structure Elucidation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a derivative of nitrobenzoic acid containing a 4-methylpiperidine substituent.[1] This compound and its analogs are of interest in medicinal chemistry and pharmaceutical research due to their potential as intermediates in the synthesis of more complex, biologically active molecules.[1] Structurally similar compounds have been investigated for various pharmacological activities, including anticancer and antifungal properties.[1] The precise elucidation of its chemical structure is paramount for understanding its reactivity, physicochemical properties, and potential biological interactions.

This technical guide provides a comprehensive overview of the analytical data and methodologies used to confirm the structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. It includes a summary of its physicochemical properties, a detailed analysis of expected spectroscopic data, a plausible synthetic route, and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 312921-75-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [2][3][4][5] |

| Molecular Weight | 264.28 g/mol | [1][2][4][5] |

| IUPAC Name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | [] |

| Melting Point | 189-193°C | [] |

| Density | 1.282 g/cm³ | [] |

| InChI Key | UMFDTTHDTBZAGN-UHFFFAOYSA-N | [1][] |

Chemical Structure

The chemical structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid consists of a benzoic acid core. A nitro group is substituted at position 3, and a 4-methylpiperidine group is attached via a nitrogen atom to position 4 of the benzene ring.

Spectroscopic Data Analysis for Structure Elucidation

The confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the piperidine ring protons, and the methyl group protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (H-2) | ~ 8.2 | Doublet | 1H |

| Aromatic (H-6) | ~ 8.0 | Doublet of doublets | 1H |

| Aromatic (H-5) | ~ 7.4 | Doublet | 1H |

| Piperidine (axial, H-2', H-6') | ~ 3.2 - 3.4 | Multiplet | 2H |

| Piperidine (equatorial, H-2', H-6') | ~ 3.0 - 3.2 | Multiplet | 2H |

| Piperidine (H-4') | ~ 1.8 - 2.0 | Multiplet | 1H |

| Piperidine (axial, H-3', H-5') | ~ 1.6 - 1.8 | Multiplet | 2H |

| Piperidine (equatorial, H-3', H-5') | ~ 1.3 - 1.5 | Multiplet | 2H |

| Methyl (-CH₃) | ~ 0.9 - 1.1 | Doublet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 170 |

| Aromatic (C-4, attached to N) | 150 - 155 |

| Aromatic (C-3, attached to NO₂) | 140 - 145 |

| Aromatic (C-1, attached to COOH) | 130 - 135 |

| Aromatic (C-2) | 128 - 132 |

| Aromatic (C-6) | 125 - 128 |

| Aromatic (C-5) | 118 - 122 |

| Piperidine (C-2', C-6') | 52 - 56 |

| Piperidine (C-3', C-5') | 33 - 37 |

| Piperidine (C-4') | 30 - 34 |

| Methyl (-CH₃) | 20 - 24 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad band |

| C-H (Aromatic) | 3000 - 3100 | Sharp |

| C-H (Aliphatic) | 2850 - 3000 | Sharp |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, sharp |

| N-O (Nitro group, asymmetric) | 1510 - 1560 | Strong |

| N-O (Nitro group, symmetric) | 1340 - 1380 | Strong |

| C-N (Aryl-Amine) | 1250 - 1350 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to weak |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

| Ion | m/z (expected) | Description |

| [M]⁺ | 264.11 | Molecular ion |

| [M-OH]⁺ | 247.11 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 219.12 | Loss of carboxyl group |

| [M-NO₂]⁺ | 218.13 | Loss of nitro group |

Synthesis and Structure Elucidation Workflow

A plausible synthetic route for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid involves the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzoic acid with 4-methylpiperidine. The overall workflow for synthesis and subsequent structure elucidation is depicted below.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.

Synthesis Protocol

This protocol is based on a typical nucleophilic aromatic substitution reaction.

-

Reaction Setup : To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMSO or DMF), add 4-methylpiperidine (1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Reaction Conditions : Heat the reaction mixture to 80-100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidification : Acidify the aqueous solution to a pH of approximately 2-3 using a dilute strong acid (e.g., 1 M HCl). A precipitate should form.

-

Isolation : Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Dry the purified product under vacuum.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy :

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for protons).

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both spectra.

-

-

IR Spectroscopy :

-

Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

-

-

Mass Spectrometry :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion and its fragmentation pattern.

-

Logical Relationship for Structure Confirmation

The confirmation of the structure is a logical process where evidence from different analytical techniques is combined to build a conclusive argument.

Conclusion

The structure of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is unequivocally determined through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Mass spectrometry confirms the molecular formula of C₁₃H₁₆N₂O₄.[2][3][4][5] IR spectroscopy verifies the presence of the key functional groups: a carboxylic acid, a nitro group, and an aryl-amine linkage. Finally, ¹H and ¹³C NMR spectroscopy provide detailed information about the proton and carbon environments, confirming the connectivity of the 4-methylpiperidine and nitro groups to the benzoic acid backbone. The collective data from these analytical methods provides a coherent and definitive elucidation of the compound's structure.

References

- 1. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 312921-75-8 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID, CasNo.312921-75-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 4. 312921-75-8 CAS MSDS (4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID | 312921-75-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

In-Depth Technical Guide: Physical and Biological Properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS 312921-75-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and biological properties of the chemical compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid, identified by CAS number 312921-75-8. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating key data, outlining experimental methodologies, and visualizing its biological context.

Core Physical Properties

The fundamental physical characteristics of 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 312921-75-8 | [1] |

| Chemical Formula | C₁₃H₁₆N₂O₄ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Boiling Point | 450.8°C at 760 mmHg | [2] |

| Melting Point | 189-193°C | [][4] |

| Density | 1.282 g/cm³ | [][4] |

Solubility and Acidity Profile

The solubility and acidity of a compound are critical determinants of its behavior in biological systems and for the design of analytical and formulation protocols.

| Property | Observation/Prediction | Details |

| Solubility | Moderate lipophilicity. Soluble in n-butanol. | The presence of the 4-methylpiperidinyl group contributes to its lipophilic character.[1] n-Butanol is a suitable solvent for this compound, facilitating its use in reactions and analyses.[1] |

| Acidity (pKa) | Predicted to be around 3.79 (based on a similar structure). | This prediction is for the structurally related 4-(2-methoxyethoxy)-3-nitrobenzoic acid, suggesting that the carboxylic acid moiety is acidic.[1] |

Experimental Protocols

The determination of the physical properties listed above relies on established laboratory techniques. Below are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount (1-2 mm in height) is packed into the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[5]

Solubility Determination

Assessing the solubility of a compound in various solvents provides insight into its polarity and potential for formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

Procedure:

-

Solvent Addition: A small, measured amount of the compound (e.g., 10 mg) is placed into a test tube.

-

Solvent Titration: A specific volume of the solvent (e.g., 1 mL of water, ethanol, or n-butanol) is added to the test tube.

-

Mixing: The mixture is vigorously agitated using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected to determine if the compound has completely dissolved. If it has, it is considered soluble under those conditions. If not, the process can be repeated with incremental additions of the solvent to determine the approximate solubility limit.[6][7]

Biological Activity and Signaling Pathway

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid has been investigated for its potential therapeutic applications, notably in the fields of oncology and mycology.[1]

Anticancer and Antifungal Mechanisms

Research suggests that this compound may exert its biological effects through distinct mechanisms of action:

-

Anticancer Activity: Derivatives containing nitro groups have been shown to destabilize microtubules within cancer cells. This disruption of the cellular cytoskeleton can lead to the initiation of apoptosis, or programmed cell death, highlighting its potential as a chemotherapeutic agent.[1]

-

Antifungal Activity: The compound has been identified as a potential inhibitor of the enzyme CYP53A15, which is specific to fungal pathogens.[1] By targeting this essential enzyme, the compound can inhibit fungal growth and survival, suggesting its utility in the development of novel antifungal therapies.[1]

The following diagram illustrates the proposed mechanisms of action of 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid.

References

- 1. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 312921-75-8 | Benchchem [benchchem.com]

- 2. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid312921-75-8,Purity90%_Princeton BioMolecular Research, Inc. [molbase.com]

- 4. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid312921-75-8,Purity96%_ABCR GmbH [molbase.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

In-Depth Technical Guide: The Hypothesized Mechanism of Action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid as a DNA-PKcs Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies detailing the mechanism of action for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. However, based on its structural features—a substituted piperidine ring linked to a nitrobenzoic acid scaffold—a probable mechanism of action is the inhibition of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). This guide, therefore, presents a hypothesized mechanism of action by drawing parallels with the well-characterized, potent, and selective DNA-PKcs inhibitor, NU7441 (KU-57788) . The data and experimental protocols detailed herein are based on this representative analog and should be considered as a framework for the potential investigation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.

Core Concept: Inhibition of the Non-Homologous End Joining (NHEJ) Pathway

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing DSBs in human cells.[1][2] A key enzyme in this pathway is the DNA-dependent protein kinase (DNA-PK), a holoenzyme composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric regulatory subunit (Ku70/80) that recognizes and binds to the broken DNA ends.[3][4]

Upon recruitment to a DSB, DNA-PKcs is activated and phosphorylates various downstream targets, including itself, to facilitate the repair process.[4] By inhibiting the kinase activity of DNA-PKcs, cancer cells become more susceptible to the cytotoxic effects of DNA-damaging agents like radiotherapy and certain chemotherapies.[5] This sensitization occurs because the inhibition of DNA-PK prevents the repair of DSBs, leading to an accumulation of lethal DNA damage and subsequent cell death.[6]

Proposed Mechanism of Action

It is hypothesized that 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid functions as an ATP-competitive inhibitor of DNA-PKcs. The molecule likely binds to the ATP-binding pocket of the kinase domain of DNA-PKcs, thereby preventing the phosphorylation of its substrates and halting the NHEJ repair cascade. This mode of action is consistent with that of many known DNA-PKcs inhibitors, including the representative analog NU7441.[7]

Quantitative Data: Kinase Selectivity Profile of NU7441

The following table summarizes the in vitro inhibitory potency of NU7441 against DNA-PKcs and other related kinases from the PI3K-related kinase (PIKK) family. This data highlights the selectivity of NU7441 for DNA-PKcs.

| Kinase Target | IC50 (nM) | Selectivity vs. DNA-PKcs | Reference |

| DNA-PKcs | 14 | - | [8][9] |

| PI3K | 5000 | ~357-fold | [10][11] |

| mTOR | 1700 | ~121-fold | [10][11] |

| ATM | >100,000 | >7142-fold | [8] |

| ATR | >100,000 | >7142-fold | [8] |

Signaling Pathway: The Role of DNA-PKcs in Non-Homologous End Joining

The following diagram illustrates the central role of DNA-PKcs in the NHEJ pathway and the proposed point of inhibition by 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, based on the action of NU7441.

Caption: Hypothesized inhibition of the DNA-PKcs-mediated NHEJ pathway.

Experimental Protocols

In Vitro DNA-PKcs Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro potency (e.g., IC50) of a test compound against purified DNA-PKcs.

Materials:

-

Purified human DNA-PKcs and Ku70/80 heterodimer.

-

Biotinylated peptide substrate (e.g., a peptide derived from p53).

-

[γ-³²P]ATP (radiolabeled ATP).

-

Kinase reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM EGTA, pH 7.5).

-

Sonicated calf thymus DNA.

-

Test compound (e.g., 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid) dissolved in DMSO.

-

Streptavidin-coated plates or membranes.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing kinase buffer, sonicated calf thymus DNA, Ku70/80, and the biotinylated peptide substrate.

-

Add the test compound at various concentrations (typically a serial dilution) to the wells of a microplate. Include a DMSO-only control.

-

Add the purified DNA-PKcs enzyme to the wells and pre-incubate for 10 minutes at room temperature to allow compound binding.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a streptavidin-coated plate or membrane to capture the biotinylated peptide substrate.

-

Wash the plate/membrane to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Western Blot for Phospho-DNA-PKcs (Ser2056)

This protocol assesses the ability of a test compound to inhibit DNA-PKcs activity within a cellular context by measuring the autophosphorylation of DNA-PKcs at serine 2056.[12]

Materials:

-

Human cancer cell line (e.g., HeLa, A549).

-

Cell culture medium and supplements.

-

Test compound dissolved in DMSO.

-

DNA-damaging agent (e.g., etoposide or ionizing radiation).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blot transfer system.

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total DNA-PKcs.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) detection reagents.

-

Imaging system for chemiluminescence.

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with the test compound at various concentrations for a specified time (e.g., 1-2 hours).

-

Induction of DNA Damage: To activate DNA-PKcs, treat the cells with a DNA-damaging agent (e.g., 10 µM etoposide for 1 hour) or expose them to ionizing radiation (e.g., 10 Gy).[12]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Signal Detection: Detect the chemiluminescent signal using an imaging system.

-

Analysis: Strip the membrane and re-probe with an antibody against total DNA-PKcs to ensure equal protein loading. Quantify the band intensities and normalize the phospho-DNA-PKcs signal to the total DNA-PKcs signal.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the initial screening and characterization of a potential DNA-PKcs inhibitor.

Caption: A general workflow for the preclinical evaluation of a DNA-PKcs inhibitor.

References

- 1. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. content.identifyn.com [content.identifyn.com]

- 5. portal.research.lu.se [portal.research.lu.se]

- 6. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 9. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. selleckchem.com [selleckchem.com]

- 12. benchchem.com [benchchem.com]

Unveiling the Pharmacological Profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a nitrobenzoic acid derivative with a 4-methylpiperidinyl substituent at the 4-position of the benzene ring.[1] While its structural motifs suggest potential biological activity, its pharmacological profile remains largely unexplored in publicly available scientific literature. This technical guide consolidates the currently available information on this compound, highlighting its chemical properties and potential therapeutic applications, while also underscoring the significant gaps in existing research.

Physicochemical Properties

A summary of the key physicochemical properties for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 312921-75-8 | [2][3] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [1][2][3] |

| Molecular Weight | 264.28 g/mol | [1][3] |

| Melting Point | 189-193 °C | [4] |

| Boiling Point | 450.8 ± 40.0 °C | [4] |

| Purity | >95% (as offered by commercial suppliers) | [2] |

| Appearance | Solid (form may vary) | |

| Storage | Store in a cool, dry, and well-ventilated place. | [2] |

Synthesis and Chemical Reactivity

While detailed synthetic protocols specifically for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid are not extensively documented in peer-reviewed journals, its structure suggests a plausible synthesis route involving the nucleophilic aromatic substitution of a suitable halo-nitrobenzoic acid with 4-methylpiperidine.

The compound possesses several reactive sites that allow for further chemical modifications:

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. A common method for this transformation is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[1]

-

Reactions of the Carboxylic Acid: The carboxylic acid group can undergo standard reactions such as esterification or amidation.

-

Substitution on the Piperidine Ring: The piperidine ring can potentially undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.[1]

-

Oxidation: The methyl group on the piperidine ring is susceptible to oxidation to a carboxylic acid or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]

Putative Pharmacological Profile

Currently, there is a significant lack of in-depth pharmacological data for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid in the public domain. The available information is largely speculative and based on the structural similarity of the compound to other biologically active molecules.

Potential Therapeutic Areas:

-

Anticancer Activity: It has been suggested that compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.[1] The proposed mechanisms include the inhibition of microtubule assembly and DNA alkylation, both of which are critical for cell division.[1] However, no specific studies or quantitative data (e.g., IC50 values) have been published for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid itself.

-

Antifungal Activity: There are indications that this compound may have been investigated for its ability to inhibit fungal-specific enzymes.[1] This suggests a potential for development as an antifungal agent. Again, specific data on the spectrum of activity or potency is not available.

Mechanism of Action:

The precise mechanism of action for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is unknown. Based on its chemical structure, it is hypothesized that the molecule could interact with biological targets through various means, including hydrogen bonding and hydrophobic interactions involving the piperidine ring.[1] The electron-withdrawing nitro group can also participate in redox reactions, which may contribute to its biological effects.[1]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid are not available in the current literature. However, a general workflow for the initial screening of a novel compound for potential pharmacological activity is outlined below.

Figure 1: A generalized experimental workflow for the initial pharmacological screening of a novel compound.

Signaling Pathways

Due to the lack of specific research on the mechanism of action of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, there are no established signaling pathways associated with its biological activity. Further research is required to identify its molecular targets and elucidate the downstream signaling cascades it may modulate.

Conclusion and Future Directions

To advance the understanding of this compound, future research should focus on:

-

Systematic Biological Screening: Conducting comprehensive in vitro and in vivo screening to identify and quantify its biological activities.

-

Mechanism of Action Studies: Elucidating the molecular target(s) and the signaling pathways through which it exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs to optimize potency and selectivity.

-

Pharmacokinetic and Toxicological Profiling: Assessing its drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity.

The information presented in this technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. It is clear that significant experimental work is needed to move this compound from a chemical curiosity to a potential therapeutic lead.

References

- 1. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 312921-75-8 | Benchchem [benchchem.com]

- 2. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID, CasNo.312921-75-8 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 312921-75-8 CAS MSDS (4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Spectroscopic Characterization of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Core Spectroscopic Data

The structural features of 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid, including the aromatic ring, the carboxylic acid group, the nitro group, and the saturated heterocyclic methylpiperidine moiety, give rise to characteristic signals in various spectroscopic analyses. The predicted data is summarized in the tables below.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H |

| ~8.0 | dd | 1H | Ar-H |

| ~7.2 | d | 1H | Ar-H |

| ~3.5 | m | 2H | -N-CH₂(ax) |

| ~3.0 | m | 2H | -N-CH₂(eq) |

| ~1.8 | m | 2H | -CH₂(piperidine) |

| ~1.6 | m | 1H | -CH(piperidine) |

| ~1.3 | m | 2H | -CH₂(piperidine) |

| ~1.0 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (acid) |

| ~155 | Ar-C-N |

| ~148 | Ar-C-NO₂ |

| ~135 | Ar-C |

| ~128 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C |

| ~53 | -N-CH₂ |

| ~34 | -CH(piperidine) |

| ~30 | -CH₂(piperidine) |

| ~22 | -CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid)[1] |

| ~1520 | Strong | N-O asymmetric stretch (nitro group)[1] |

| ~1350 | Strong | N-O symmetric stretch (nitro group)[1] |

| ~1250 | Medium | C-N stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 264.11 | [M]⁺ (Molecular Ion) |

| 219.10 | [M-COOH]⁺ |

| 166.06 | [M-C₆H₁₂N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL).

-

Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule. The analysis can be performed in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

In-Depth Technical Guide on the Solubility Profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a substituted nitrobenzoic acid derivative with potential applications in medicinal chemistry and pharmaceutical research. An understanding of its solubility profile is fundamental for its development as a potential therapeutic agent, influencing aspects from formulation and dosage form design to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for solubility determination. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds to provide a robust estimation of its solubility profile.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is presented below.

| Property | Value | Source |

| CAS Number | 312921-75-8 | [1][2] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | 189-193°C | [] |

| Boiling Point | 450.8°C at 760 mmHg | [] |

| Density | 1.282 g/cm³ | [] |

Predicted Solubility Profile

pH-Dependent Solubility

The presence of both an acidic carboxylic acid group and a basic piperidinyl group suggests that the solubility of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid will be highly dependent on pH.

-

In acidic solutions (low pH): The piperidine nitrogen will be protonated, forming a cationic species. The carboxylic acid will remain largely in its neutral form. The overall molecule will be a positively charged salt, which is expected to have higher aqueous solubility compared to the neutral form.

-

In neutral solutions (near isoelectric point): The compound will exist predominantly as a zwitterion, with a protonated piperidine and a deprotonated carboxylate. Zwitterions can have lower solubility compared to their fully charged salt forms.

-

In basic solutions (high pH): The carboxylic acid will be deprotonated, forming a carboxylate anion. The piperidine nitrogen will be in its neutral, free base form. The resulting anionic species is expected to be more soluble in aqueous media.[4][5][6][7]

The Henderson-Hasselbalch equation can be used to predict the ionization state of the acidic and basic groups at different pH values, which in turn governs the solubility.[6]

Solubility in Organic Solvents

Based on data for structurally related nitrobenzoic acids, the solubility in organic solvents is expected to vary depending on the polarity of the solvent.[8][9][10] The presence of the polar nitro and carboxylic acid groups, combined with the more nonpolar methylpiperidine moiety, suggests moderate solubility in a range of organic solvents.

Table of Solubility Data for Analogous Compounds:

The following tables provide solubility data for 3-nitrobenzoic acid and 4-methyl-3-nitro-benzoic acid, which can serve as a proxy for estimating the solubility of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.

Solubility of 3-Nitrobenzoic Acid in Various Solvents at Different Temperatures [9]

| Solvent | Temperature (K) | Mole Fraction Solubility (10³) |

| Water | 273.15 | 1.48 |

| 298.15 | 2.15 | |

| 323.15 | 3.52 | |

| Methanol | 273.15 | 165.3 |

| 298.15 | 268.1 | |

| 323.15 | 405.6 | |

| Ethanol | 273.15 | 135.2 |

| 298.15 | 215.4 | |

| 323.15 | 320.1 | |

| Acetonitrile | 273.15 | 105.7 |

| 298.15 | 168.2 | |

| 323.15 | 250.3 |

Mole Fraction Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents at 298.15 K [10]

| Solvent Category | Solvent | Mole Fraction Solubility (x) |

| Alcohols | Methanol | 0.08960 |

| Ethanol | 0.08180 | |

| 1-Propanol | 0.07180 | |

| 1-Butanol | 0.06520 | |

| Ethers | Tetrahydrofuran | 0.12340 |

| 1,4-Dioxane | 0.14520 | |

| Esters | Ethyl acetate | 0.09870 |

| Butyl acetate | 0.07650 | |

| Alkanes | n-Hexane | 0.00045 |

| Aromatic | Toluene | 0.01230 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed protocols for common solubility assays.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4]

Materials and Equipment:

-

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid (crystalline solid)

-

Selected solvents (e.g., water, phosphate buffers of various pH, ethanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Analysis: Carefully withdraw a sample from the supernatant. Filter the sample through a syringe filter to remove any remaining solid particles. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for the shake-flask equilibrium solubility assay.

Kinetic Solubility Assay

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Materials and Equipment:

-

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well plates

-

Automated liquid handler (optional)

-

Plate shaker

-

Nephelometer or plate reader capable of turbidity measurements

Procedure:

-

Compound Addition: Add the DMSO stock solution of the compound to the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer to each well while shaking to induce precipitation. The final DMSO concentration should be low (typically ≤ 1%).

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measurement: Measure the turbidity or light scattering of each well using a nephelometer or plate reader. The concentration at which precipitation is observed is the kinetic solubility.

Logical Flow for Interpreting Kinetic Solubility Results:

Caption: Decision logic for kinetic solubility assessment.

Potential Biological Significance

While specific signaling pathways for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid are not well-documented, compounds with similar structural motifs have been investigated for various pharmacological activities.[11] The nitroaromatic and piperidine moieties are present in a number of bioactive molecules.

Potential Mechanisms of Action for Structurally Similar Compounds:

Caption: Potential mechanisms of action for related compounds.

Conclusion

This technical guide provides a detailed overview of the solubility profile of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid based on its chemical structure and data from analogous compounds. The solubility is predicted to be highly pH-dependent and moderate in a range of organic solvents. Standardized experimental protocols have been provided to enable researchers to determine its precise solubility characteristics. A thorough understanding of the solubility of this compound is a critical step in its journey through the drug discovery and development pipeline.

References

- 1. scbt.com [scbt.com]

- 2. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID | 312921-75-8 [chemicalbook.com]

- 4. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. webhome.auburn.edu [webhome.auburn.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 312921-75-8 | Benchchem [benchchem.com]

Theoretical and Computational Insights into 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a molecule of interest in medicinal chemistry. This document summarizes its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities through computational modeling and examination of relevant signaling pathways. Particular emphasis is placed on its potential as an anticancer and antifungal agent. Quantitative data is presented in structured tables, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a nitroaromatic compound containing a substituted piperidine moiety. The presence of the nitro group, a strong electron-withdrawing group, and the piperidine ring, a common scaffold in pharmacologically active compounds, suggests potential for diverse biological activities. Research into structurally similar compounds has indicated potential anticancer and antifungal properties, making this molecule a candidate for further investigation in drug discovery and development.[1] This guide aims to consolidate the current understanding of this compound through a combination of theoretical analysis and computational modeling, providing a foundation for future research.

Physicochemical Properties

A summary of the key physicochemical properties for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid and a closely related analog, 4-methyl-3-nitrobenzoic acid, are presented in Table 1. This data is crucial for its characterization and application in experimental settings.

Table 1: Physicochemical Properties

| Property | 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 4-Methyl-3-nitrobenzoic acid |

| CAS Number | 312921-75-8[2] | 96-98-0 |

| Molecular Formula | C₁₃H₁₆N₂O₄[2] | C₈H₇NO₄ |

| Molecular Weight | 264.28 g/mol [2] | 181.15 g/mol |

| Melting Point | 189-193°C[3] | 187-190 °C |

| Boiling Point | 450.8°C at 760 mmHg[3] | - |

| Density | 1.282 g/cm³[3] | - |

| Appearance | - | Prismatic crystals or off-white to light yellow powder |

| Water Solubility | - | Insoluble |

| LogP | - | 1.65 |

Theoretical Studies and Computational Modeling

While specific computational studies for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid are not extensively available in public literature, a robust computational analysis can be proposed based on established methodologies for similar molecules.[4][5]

Density Functional Theory (DFT) Analysis

DFT calculations are a powerful tool for understanding the structural and electronic properties of molecules. For 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, DFT analysis would provide insights into its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as HOMO-LUMO energy gap, which is crucial for assessing its reactivity and stability.[6][7] A representative workflow for DFT analysis is presented below.

Molecular Docking Studies

To explore the potential biological targets of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, molecular docking simulations can be performed. Based on the activities of similar compounds, potential targets include enzymes in fungal pathogens and proteins involved in cancer cell signaling.[1][8] The docking process predicts the preferred binding orientation of the molecule to a target protein and estimates the binding affinity. This information is invaluable for understanding the mechanism of action and for designing more potent analogs.

Table 2: Proposed Molecular Docking Targets

| Potential Activity | Target Protein | Rationale |

| Antifungal | Fungal Cytochrome P450 enzymes (e.g., CYP51) | Known targets for azole antifungals; nitroaromatics can interact with the heme center. |

| Succinate Dehydrogenase (SDH) | Inhibition of SDH disrupts the fungal respiratory chain.[8] | |

| Anticancer | Epidermal Growth Factor Receptor (EGFR) Kinase Domain | Inhibition of EGFR signaling can prevent cancer cell migration and proliferation. |

| Tubulin | Many anticancer agents target tubulin polymerization.[1] |

The general workflow for a molecular docking study is illustrated below.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are used to correlate the chemical structure of a series of compounds with their biological activity. For nitrobenzoic acid derivatives, QSAR models can be developed to predict their antifungal or anticancer potency based on molecular descriptors.[9][10] These descriptors can be physicochemical (e.g., logP, molar refractivity) or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A robust QSAR model can guide the synthesis of new derivatives with improved activity.

Experimental Protocols

Synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

The synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylpiperidine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine.

Protocol: Nucleophilic Aromatic Substitution

-

Materials: 4-chloro-3-nitrobenzoic acid, 4-methylpiperidine, a suitable base (e.g., potassium carbonate or triethylamine), and a polar aprotic solvent (e.g., DMF or DMSO).

-

Procedure:

-

Dissolve 4-chloro-3-nitrobenzoic acid (1 equivalent) and the base (2-3 equivalents) in the chosen solvent in a round-bottom flask.

-

Add 4-methylpiperidine (1.1-1.5 equivalents) to the mixture.

-

Heat the reaction mixture at a temperature between 80-120°C and monitor the progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups. Expected characteristic peaks would include those for the carboxylic acid O-H and C=O stretches, the N-O stretches of the nitro group, and C-N stretches associated with the piperidine ring. For the related compound 4-methyl-3-nitrobenzoic acid, experimental and DFT-calculated FTIR spectra have been reported, providing a basis for comparison.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the successful synthesis of the target compound. The spectra would show characteristic signals for the aromatic protons, the protons of the 4-methylpiperidine ring, and the carboxylic acid proton.

Potential Biological Activity and Signaling Pathways

Anticancer Activity

Structurally similar compounds, such as 4-methyl-3-nitrobenzoic acid, have demonstrated potential as inhibitors of cancer cell migration.[4] The proposed mechanism involves the inhibition of the Epidermal Growth Factor (EGF) signaling pathway, which is crucial for cell motility. Specifically, these compounds may impair the phosphorylation of cofilin and subsequent actin polymerization, key steps in the formation of lamellipodia and cell movement.

Antifungal Activity

Nitroaromatic compounds and piperidine derivatives have been reported to possess antifungal properties.[8][9][10] The proposed mechanisms of action are often multifactorial and can include:

-

Disruption of Fungal Cell Membrane: The lipophilic nature of the piperidine moiety can facilitate interaction with and disruption of the fungal cell membrane, leading to increased permeability and cell death.[10]

-

Inhibition of Key Fungal Enzymes: These compounds may inhibit essential fungal enzymes. For instance, some piperidine derivatives have been shown to inhibit succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain.[8] Additionally, the nitro group may interact with the heme iron of fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), which is a key enzyme in ergosterol biosynthesis.

A generalized workflow for investigating the antifungal mechanism is depicted below.

Conclusion

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid presents an intriguing scaffold for the development of new therapeutic agents. Theoretical studies and computational modeling, as outlined in this guide, provide a powerful framework for exploring its potential biological activities and guiding further experimental work. The proposed anticancer mechanism via inhibition of the EGF-cofilin-actin signaling pathway and the potential for antifungal activity through multiple mechanisms warrant further investigation. The experimental protocols provided herein offer a starting point for the synthesis and characterization of this and related compounds, paving the way for a deeper understanding of their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis protocol for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a valuable intermediate in pharmaceutical research. The protocol is based on the nucleophilic aromatic substitution of a halogenated nitrobenzoic acid with 4-methylpiperidine.

Chemical Properties and Data

| Property | Value | Reference |

| CAS Number | 312921-75-8 | [1][][3][4] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [3] |

| Molecular Weight | 264.28 g/mol | [1][][3] |

| Melting Point | 189-193°C | [] |

| Appearance | Off-white to pale yellow solid | [5] |

| Purity (after recrystallization) | >99% | [1] |

| Yield | 85-90% | [1] |

Experimental Protocol

This protocol outlines the synthesis of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid from 4-fluoro-3-nitrobenzoic acid and 4-methylpiperidine.

Materials:

-

4-Fluoro-3-nitrobenzoic acid

-

4-Methylpiperidine (10% excess)

-

Potassium carbonate (K₂CO₃)

-

n-Butanol

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

-

Water, deionized

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

pH meter or pH paper

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoro-3-nitrobenzoic acid, potassium carbonate, and n-butanol.

-

Addition of Reactant: While stirring, add a 10% excess of 4-methylpiperidine to the mixture.

-

Reaction: Heat the mixture to reflux at a temperature of 100–110°C.[1] Maintain the reflux for 8–12 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture until the pH reaches 2–3.[1] This will precipitate the product.

-

Isolation of Crude Product: Filter the precipitate using a Büchner funnel and wash with cold water to remove any remaining salts.

-

Purification by Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot ethanol-water (3:1 v/v) mixture.[1]

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

-

Drying: Dry the purified product in a vacuum oven. The final product should be an off-white to pale yellow crystalline solid.[5][6]

Characterization

The identity and purity of the synthesized 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid can be confirmed by the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound by identifying the molecular ion peak.

-

Melting Point Analysis: The melting point of the purified product should be within the range of 189-193°C.[]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed to determine the purity of the final product.

Experimental Workflow

Caption: Synthesis workflow for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Concentrated acids are corrosive and should be handled with extreme care.

-

Organic solvents are flammable; avoid open flames.

References

- 1. 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid | 312921-75-8 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 4-(4-METHYL-PIPERIDIN-1-YL)-3-NITRO-BENZOIC ACID | 312921-75-8 [chemicalbook.com]

- 5. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid as a chemical intermediate in organic synthesis.

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its structure, featuring a nitro-activated aromatic ring and a substituted piperidine moiety, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The presence of the nitro group activates the benzene ring for nucleophilic aromatic substitution, while the carboxylic acid and the piperidine nitrogen offer multiple points for further chemical modification. This document provides detailed application notes and experimental protocols related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties for 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is presented in the table below. This data is essential for its identification, characterization, and use in various experimental settings.

| Property | Value | Reference |

| CAS Number | 312921-75-8 | [1] |

| Molecular Formula | C₁₃H₁₆N₂O₄ | [1] |

| Molecular Weight | 264.28 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 189-193°C |

Applications in Organic Synthesis

4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid serves as a key building block for the synthesis of more complex molecules. The reactive sites on the molecule allow for a variety of chemical transformations.

Key Chemical Reactions:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using standard reducing agents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or tin(II) chloride. This transformation yields 3-amino-4-(4-methylpiperidin-1-yl)benzoic acid, a trifunctional intermediate that can be used to introduce a diaminobenzene moiety, a common feature in many biologically active compounds.

-

Amide Bond Formation: The carboxylic acid group can be activated (e.g., using thionyl chloride or carbodiimides) to form amide bonds with a wide range of amines. This allows for the introduction of diverse functionalities and the construction of libraries of compounds for screening.

-

Esterification: The carboxylic acid can be esterified under acidic conditions with various alcohols.

Potential Biological and Medicinal Chemistry Applications

While specific biological data for 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid is not extensively available in the public domain, its structural motifs are present in numerous biologically active compounds. Derivatives of similar nitrobenzoic acids and piperidines have shown promise in various therapeutic areas.

Potential Anticancer Activity

Nitroaromatic compounds and piperidine derivatives are classes of compounds that have been investigated for their anticancer properties. For instance, derivatives of 4-methyl-3-nitro-benzoic acid have been shown to inhibit cancer cell migration. While no specific IC50 values for 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid are reported, the following table summarizes the activity of some related compounds to indicate the potential of this structural class.

| Compound/Derivative Class | Cancer Cell Line | Activity (IC50/EC50) | Reference |

| Imidazo[1,2-a]pyrimidine derivative | A549 (Lung Carcinoma) | 5.988 ± 0.12 µM | [2] |

| Imidazo[1,2-a]pyrimidine derivative | MCF-7 (Breast Cancer) | 43.4 µM | [2] |

| Imidazo[1,2-a]pyrimidine derivative | MDA-MB-231 (Breast Cancer) | 35.9 µM | [2] |

| Benzoic Acid Derivative | HeLa (Cervical Cancer) | 17.84 µM | |

| Benzoic Acid Derivative | HCT-116 (Colon Cancer) | 5.85 µM | |

| Benzoic Acid Derivative | MCF-7 (Breast Cancer) | 15.6 µM |

Potential Antifungal Activity

The piperidine and nitroaromatic moieties are also found in compounds with antifungal properties. The following table presents the minimum inhibitory concentration (MIC) for some piperidine and nitrobenzoate derivatives against various fungal strains, suggesting a potential avenue for the application of 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid derivatives.

| Compound/Derivative Class | Fungal Strain | Activity (MIC/EC50) | Reference |

| Pentyl 3-methyl-4-nitrobenzoate | C. guilliermondii | 7.8 µg/mL | [3] |

| Myricetin derivative with piperidine | Xanthomonas oryzae pv. Oryzae | 2.7 µg/mL (EC50) | [4] |

| Myricetin derivative with piperidine | Rhizoctonia solani | 8.3 µg/mL (EC50) | [4] |

| Carboxylic acid amide derivative | Pythium aphanidermatum | 16.75 µg/mL (EC50) | [5] |

| Carboxylic acid amide derivative | Rhizoctonia solani | 19.19 µg/mL (EC50) | [5] |